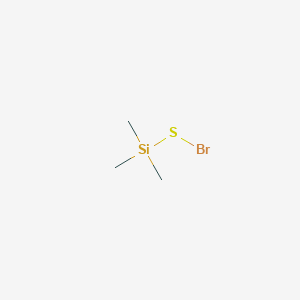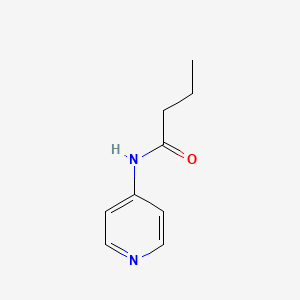
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one is a complex organic compound known for its unique structure and properties. This compound is characterized by a cyclohexene ring substituted with a hydroxy-methylheptenyl group and a methyl group. It is a triterpenoid, a class of chemical compounds composed of three terpene units with a molecular formula of C30H46O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of specialized equipment to handle the complex reactions involved .
Chemical Reactions Analysis
Types of Reactions
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the cyclohexene ring can be reduced to form saturated compounds.
Substitution: The methyl and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons .
Scientific Research Applications
6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triterpenoids with variations in their functional groups and ring structures. Examples include:
- 17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one .
- N-(7-Hydroxy-6-methylhept-5-en-2-yl)-N-methylacetamide .
Uniqueness
What sets 6-(7-Hydroxy-6-methylhept-5-EN-2-YL)-3-methylcyclohex-2-EN-1-one apart is its specific arrangement of functional groups and the presence of both a hydroxy-methylheptenyl group and a methyl group on the cyclohexene ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
112239-72-2 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
6-(7-hydroxy-6-methylhept-5-en-2-yl)-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O2/c1-11-7-8-14(15(17)9-11)13(3)6-4-5-12(2)10-16/h5,9,13-14,16H,4,6-8,10H2,1-3H3 |
InChI Key |
FVWXOTXIQKDBTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![Diethyl {4-[2-(oct-1-yn-1-yl)phenyl]but-3-yn-1-yl}propanedioate](/img/structure/B14318787.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)

![2-{2-[(2-Propyl-1,3-dioxolan-4-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14318802.png)

![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)




![1,1'-[(Hydroxymethyl)azanediyl]di(propan-2-ol)](/img/structure/B14318845.png)
![Methyl 2-[bis(2-methylpropyl)alumanyl]prop-2-enoate](/img/structure/B14318851.png)
![N,N'-[But-2-yne-1,4-diylbis(oxy-2,1-phenylene)]diacetamide](/img/structure/B14318857.png)
